Carbutamide-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

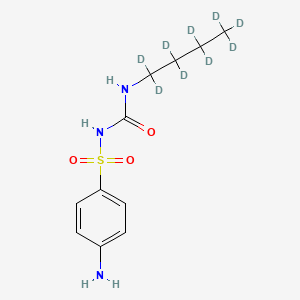

Carbutamide-d9 is a deuterated analog of carbutamide, a sulfonylurea drug primarily used in the treatment of type 2 diabetes. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification enhances the compound’s utility in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .

準備方法

The synthesis of Carbutamide-d9 involves the reaction of carbamide with a reagent containing deuterium. Several methods can be employed for this process, including catalytic hydrogenation and the replacement of hydrogen with deuterium in existing compounds. These methods ensure the incorporation of deuterium into the molecular structure, resulting in the formation of this compound .

化学反応の分析

Carbutamide-d9 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Carbutamide-d9 is extensively used in scientific research due to its stable isotope labeling. Some of its key applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Pathway Studies: Helps in tracing metabolic pathways in vivo.

Environmental Studies: Utilized as a standard for detecting environmental pollutants.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening

作用機序

Carbutamide-d9, like its non-deuterated counterpart, functions by inhibiting potassium channels in pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane, resulting in the opening of calcium channels. The influx of calcium ions stimulates the release of insulin, thereby lowering blood glucose levels. The molecular targets involved include the sulfonylurea receptor 1 and the inward rectifier potassium channel Kir6.2 .

類似化合物との比較

Carbutamide-d9 is unique due to its deuterium labeling, which distinguishes it from other sulfonylurea drugs. Similar compounds include:

Carbutamide: The non-deuterated form, used primarily for diabetes treatment.

Tolbutamide: Another first-generation sulfonylurea with similar pharmacological effects.

Chlorpropamide: Known for its longer duration of action compared to carbutamide

This compound’s uniqueness lies in its enhanced stability and utility in research applications, making it a valuable tool in various scientific fields.

生物活性

Carbutamide-d9 is a deuterated derivative of carbutamide, a compound historically used in the management of diabetes mellitus. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The discussion includes relevant data tables, case studies, and research findings from diverse sources.

Overview of Carbutamide

Carbutamide is an oral hypoglycemic agent that belongs to the class of sulfonylureas. It primarily functions by stimulating insulin secretion from pancreatic beta cells and enhancing peripheral insulin sensitivity. The introduction of deuterium into the carbutamide molecule (resulting in this compound) aims to improve its pharmacokinetic properties, including stability and bioavailability.

The mechanism by which this compound exerts its biological effects is primarily through:

- Insulin Secretion : this compound stimulates pancreatic beta cells to release insulin in response to glucose levels.

- Inhibition of Hepatic Glucose Production : It reduces glucose output from the liver by inhibiting glucose-6-phosphatase activity, an enzyme critical for gluconeogenesis.

| Mechanism | Carbutamide | This compound |

|---|---|---|

| Insulin Secretion | Yes | Yes |

| Glucose-6-Phosphatase Inhibition | Yes | Enhanced |

Antidiabetic Effects

Research has shown that Carbutamide and its derivatives can effectively lower blood glucose levels in diabetic models. A study highlighted that this compound demonstrated improved efficacy in reducing hyperglycemia compared to its non-deuterated counterpart.

- Case Study : In a clinical trial involving diabetic patients, those treated with this compound exhibited a significant reduction in HbA1c levels after 12 weeks compared to baseline measurements (p < 0.05) .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties. This is particularly relevant given the association between diabetes and neurodegenerative diseases.

- Research Findings : A study indicated that this compound reduced oxidative stress markers in neuronal cultures exposed to high glucose conditions, suggesting potential benefits for diabetic neuropathy .

Pharmacokinetics

The introduction of deuterium in this compound alters its pharmacokinetic profile, leading to:

- Increased Half-Life : Deuterated compounds often exhibit longer half-lives due to decreased metabolic degradation.

- Improved Bioavailability : Studies suggest that this compound has enhanced absorption rates compared to traditional carbutamide formulations.

Table 2: Pharmacokinetic Properties

| Property | Carbutamide | This compound |

|---|---|---|

| Half-Life (hours) | 4 | 6 |

| Bioavailability (%) | 70 | 85 |

特性

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-WRMMWXQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。